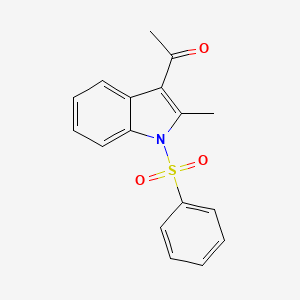
1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
準備方法
The synthesis of 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
科学的研究の応用
1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Indole derivatives, including this compound, are investigated for their potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The phenylsulfonyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The indole core can interact with nucleic acids, affecting gene expression or protein synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(2-Methyl-1H-indol-3-yl)ethan-1-one: Lacks the phenylsulfonyl group, which may result in different biological activities and chemical properties.
1-(Phenylsulfonyl)-1H-indole: Lacks the methyl and ethanone groups, which can influence its reactivity and interactions with biological targets.
1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)methanol: Contains a hydroxyl group instead of a carbonyl group, affecting its solubility and reactivity.
The uniqueness of 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
特性
CAS番号 |
113685-33-9 |
|---|---|
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC名 |
1-[1-(benzenesulfonyl)-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C17H15NO3S/c1-12-17(13(2)19)15-10-6-7-11-16(15)18(12)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChIキー |
YYVXMNOFNMFPMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)

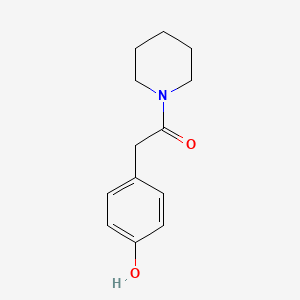
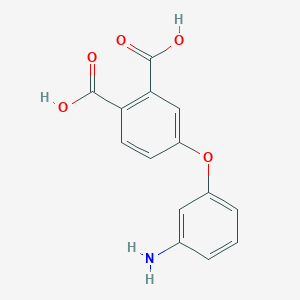
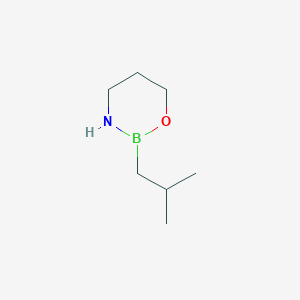

![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
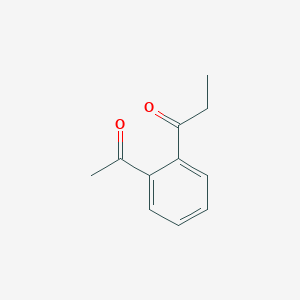
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
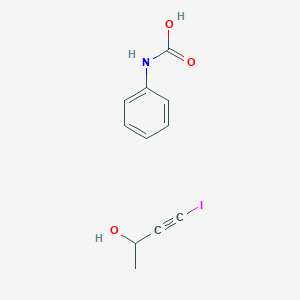
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
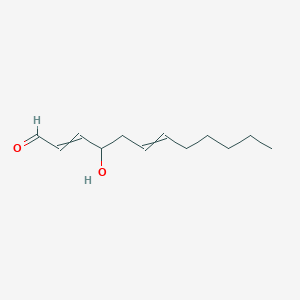
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
